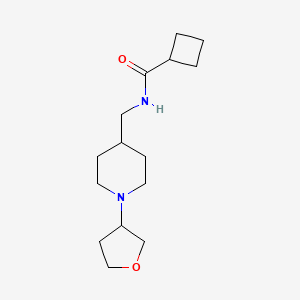
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves a cyclobutanecarboxamide group attached to a piperidin-4-yl group via a methyl bridge. The piperidin-4-yl group is further substituted with a tetrahydrofuran-3-yl group.Chemical Reactions Analysis
While specific chemical reactions involving N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide are not detailed in the literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .科学的研究の応用
Anticancer Applications
Piperidine derivatives, including the compound , have been utilized in different ways as anticancer agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses.
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them a potential candidate for the development of new antimalarial drugs .
Antimicrobial and Antifungal Applications
These compounds have shown antimicrobial and antifungal properties, making them useful in the treatment of various infections .
Antihypertensive Applications
Piperidine derivatives can be used as antihypertensive agents, helping to lower blood pressure .
Analgesic and Anti-inflammatory Applications
These compounds have analgesic (pain-relieving) and anti-inflammatory properties, making them useful in managing pain and inflammation .
Anti-Alzheimer Applications
Piperidine derivatives have been used in the treatment of Alzheimer’s disease . They can help to slow the progression of the disease and improve symptoms.
Antipsychotic Applications
Lastly, these compounds have been used as antipsychotic agents . They can help to manage the symptoms of various psychiatric disorders.
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other piperidine derivatives, it might interact with its targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cellular responses to stimuli .
Pharmacokinetics
Similar compounds have shown good oral bioavailability and metabolic stability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact effects. Similar compounds have shown various biological activities, including anti-inflammatory, analgesic, and antipsychotic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
特性
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-15(13-2-1-3-13)16-10-12-4-7-17(8-5-12)14-6-9-19-11-14/h12-14H,1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZYKVVAOAIMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

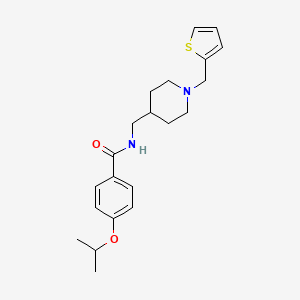
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)
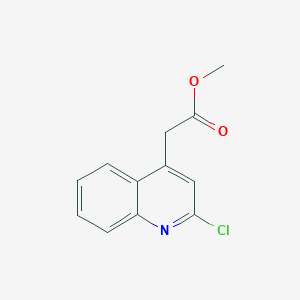
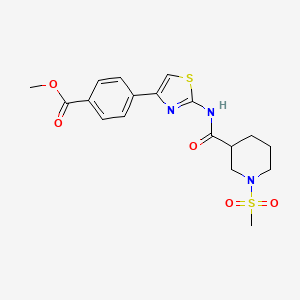

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)
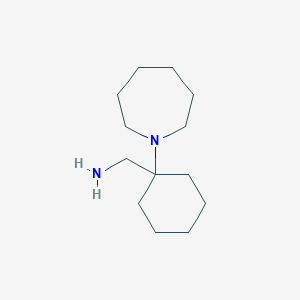
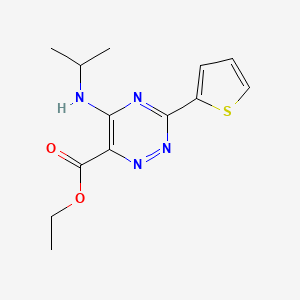

![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)
![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)